Degranol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Degranol, also known by its chemical name carbamazepine, is a medication primarily used as an anticonvulsant and mood stabilizer. It is particularly effective for managing epilepsy and trigeminal neuralgia, a type of nerve pain. The compound belongs to the class of organic compounds known as dibenzazepines, characterized by two benzene rings connected by an azepine ring. Its molecular formula is C15H12N2O, and it has a molecular weight of approximately 236.27 g/mol . Degranol is typically administered in various formulations, including tablets and suspensions, and is known for its high protein binding capacity (approximately 75-80%) .

Degranol exhibits significant biological activity through its modulation of voltage-gated sodium channels (VGSCs). By inhibiting these channels, it reduces neuronal excitability and synaptic transmission, making it effective in preventing seizures and stabilizing mood in bipolar disorder . Additionally, it has been shown to interact with other ion channels, including voltage-gated calcium channels, further contributing to its therapeutic effects .

The synthesis of Degranol typically involves several steps:

- Formation of the dibenzazepine core: This can be achieved through cyclization reactions involving appropriate precursors.

- Carbamoylation: The introduction of the carbamoyl group is crucial for forming the final structure.

- Purification: The product is purified through crystallization or chromatography to isolate the active compound from impurities.

Various synthetic routes have been developed over the years, with some focusing on optimizing yield and purity while minimizing environmental impact .

Degranol is widely used in clinical settings for:

- Epilepsy: It is effective in controlling partial seizures and generalized tonic-clonic seizures.

- Trigeminal Neuralgia: It alleviates severe facial pain associated with this condition.

- Bipolar Disorder: Off-label use includes maintenance therapy for mood stabilization .

- Neuropathic Pain: It may also be utilized in managing chronic pain conditions.

Degranol has been studied extensively for its drug interactions. Notably:

- It induces its own metabolism via cytochrome P450 enzymes, which can lead to altered serum levels when used concurrently with other medications that affect these enzymes .

- Genetic factors, such as the presence of specific alleles (e.g., HLA-B*1502), can increase the risk of severe dermatologic reactions like Stevens-Johnson syndrome in certain populations .

- Concomitant use with other antiepileptic drugs can lead to increased toxicity or reduced efficacy due to competitive metabolism or pharmacodynamic interactions .

Several compounds share structural or functional similarities with Degranol. Here are a few notable examples:

| Compound Name | Chemical Formula | Primary Use | Unique Features |

|---|---|---|---|

| Lamotrigine | C9H7Cl2N5 | Anticonvulsant | Acts on sodium channels but has a different mechanism; lower risk of skin reactions. |

| Phenytoin | C15H12N2O2 | Anticonvulsant | Primarily used for generalized tonic-clonic seizures; exhibits zero-order kinetics at therapeutic doses. |

| Valproic Acid | C8H16O2 | Mood stabilizer/Anticonvulsant | Effective for various seizure types; also used for migraine prophylaxis. |

| Oxcarbazepine | C15H14N2O2 | Anticonvulsant | Structural derivative of carbamazepine with fewer side effects and less drug interaction potential. |

Degranol's uniqueness lies in its specific action on voltage-gated sodium channels combined with its significant protein binding properties, leading to distinct pharmacokinetics and efficacy profiles compared to these similar compounds.

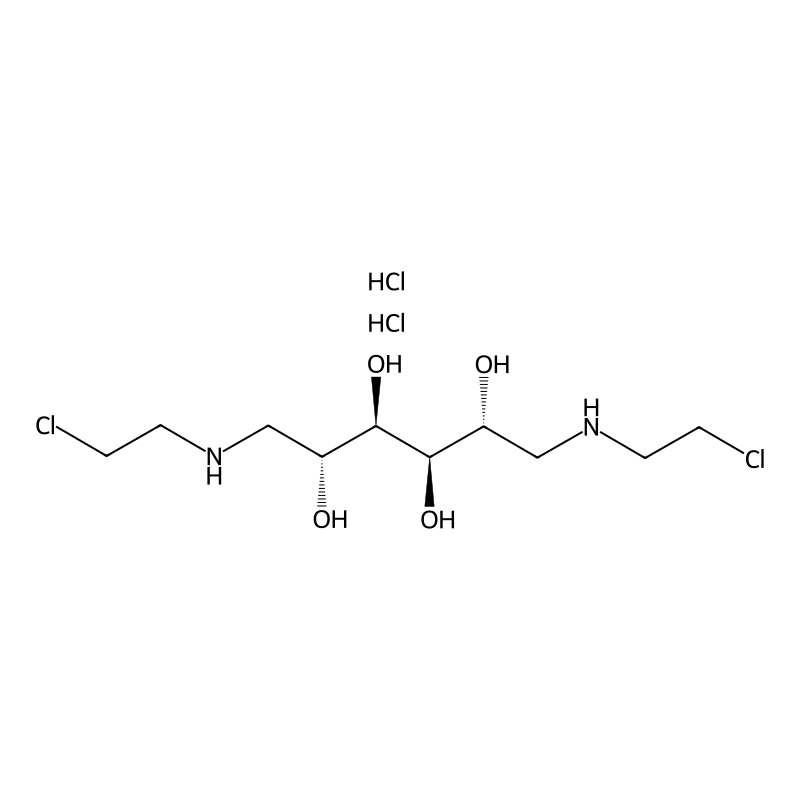

The synthesis of Degranol, chemically known as mannomustine or 1,6-bis(2-chloroethylamino)-1,6-dideoxy-D-mannitol, represents a seminal achievement in medicinal chemistry that emerged during the post-World War II era of anticancer drug development [1] [2]. The original synthetic methodology was developed by László Vargha and his colleagues including L. Toldy, Ö. Fehér, and S. Lendvai at the Institute for Drug Research (IDR) in Hungary in 1957 [1] [2].

Vargha's research was conducted within the broader context of investigating sugar derivatives with potential antitumor activity, as documented in their comprehensive study titled "Synthesis of new sugar derivatives of potential antitumour activity. Part I. Ethyleneimino- and 2-chloroethylamino-derivatives" published in the Journal of the Chemical Society [2]. This work was part of a systematic exploration of nitrogen mustard derivatives that could potentially overcome the limitations of existing alkylating agents while maintaining therapeutic efficacy [3] [1].

The synthetic approach developed by Vargha et al. involved the strategic functionalization of D-mannitol at the primary hydroxyl positions (C-1 and C-6) to introduce the characteristic 2-chloroethylamino groups that define the nitrogen mustard pharmacophore [4] [5]. The resulting compound, with the molecular formula C₁₀H₂₂Cl₂N₂O₄ for the free base and C₁₀H₂₄Cl₄N₂O₄ for the dihydrochloride salt, demonstrated significant promise as an antineoplastic agent [6] [4].

The Hungarian research team's work was particularly noteworthy because it represented one of the first successful attempts to conjugate nitrogen mustard functionality with a naturally occurring sugar backbone, potentially offering improved selectivity and reduced systemic toxicity compared to earlier nitrogen mustard compounds [3] [7]. The synthesis yielded a crystalline product that decomposed at temperatures between 239-241°C for the dihydrochloride salt, with an optical rotation of [α]D²⁰ +18.46° (c = 1.81 in H₂O), confirming the retention of the D-mannitol stereochemistry [4].

Key Reaction Mechanisms in Nitrogen Mustard Functionalization

The mechanistic foundation underlying the synthesis and biological activity of Degranol centers on the characteristic reactivity of nitrogen mustard compounds, which function as bifunctional alkylating agents through the formation of highly reactive aziridinium ion intermediates [8] [9] [10]. The nitrogen atoms in the 2-chloroethylamino side chains of Degranol undergo intramolecular cyclization reactions under physiological conditions, generating these strained three-membered ring intermediates that serve as the primary electrophilic species responsible for DNA alkylation [8] [10].

The initial step in the alkylation mechanism involves the nucleophilic displacement of chloride by the nitrogen lone pair electrons, forming an aziridinium ion intermediate with enhanced electrophilic character [9] [10]. This process is facilitated by the inherent instability of the three-membered ring system, which exhibits significant ring strain estimated at approximately 47 kJ/mol higher than the corresponding protonated aziridine [10]. The formation of these aziridinium ions represents the rate-determining step in the overall alkylation process and is significantly influenced by factors such as pH, temperature, and the presence of nucleophilic species in the reaction medium [9] [10].

The bifunctional nature of Degranol allows for the sequential formation of two aziridinium ion centers, enabling the compound to form interstrand DNA cross-links that are considered the primary mechanism of cytotoxicity [11] [12]. The alkylation process preferentially targets the N7 position of guanine residues in DNA, with the compound exhibiting particular selectivity for guanine-rich sequences and runs of contiguous guanines [11] [12]. This selectivity pattern has been demonstrated to correlate with regions of enhanced molecular electrostatic potential at the N7-guanine sites, suggesting that electrostatic interactions play a crucial role in determining the site-specificity of alkylation [11].

The formation of DNA interstrand cross-links by Degranol involves a complex multi-step process wherein the initial monofunctional adduct undergoes rearrangement and further reaction to generate the final cross-linked product [12] [13]. Studies have shown that nitrogen mustards induce monofunctional guanine-N7 adducts as well as interstrand N7-N7 cross-links involving two guanines in GNC sequences, with the extent of cross-link formation correlating directly with the cytotoxic potency of the compound [12] [13].

Evolution of Synthetic Methodologies (1950s-Present)

The development of synthetic methodologies for Degranol and related nitrogen mustard-sugar conjugates has undergone significant evolution since the pioneering work of Vargha et al. in the 1950s, driven by the need to improve synthetic efficiency, reduce manufacturing costs, and enhance the therapeutic index of these important anticancer agents [14] [15]. The initial synthetic approaches developed in the 1950s were characterized by relatively harsh reaction conditions and modest yields, reflecting the limited understanding of nitrogen mustard chemistry at that time [16] .

During the 1960s and 1970s, significant advances were made in the synthetic methodology for nitrogen mustard compounds, including the development of improved protecting group strategies and more selective functionalization methods [14] [15]. These advances enabled the synthesis of nitrogen mustard derivatives with enhanced stability and reduced susceptibility to premature hydrolysis, addressing one of the major limitations of early compounds like mechlorethamine [14] [18]. The development of cyclophosphamide during this period exemplified the successful application of these improved synthetic approaches, incorporating a cyclic phosphamide moiety that serves as a prodrug system for controlled release of the active mustard species [18].

The 1980s and 1990s witnessed the emergence of more sophisticated synthetic strategies that focused on improving the selectivity and reducing the systemic toxicity of nitrogen mustard compounds [15] . These approaches included the development of tumor-selective delivery systems, pH-activated prodrugs, and targeted conjugates that could deliver the alkylating payload specifically to malignant cells [15]. The synthesis of sugar-based nitrogen mustard derivatives like Degranol became increasingly refined during this period, with improved methods for the selective functionalization of sugar hydroxyl groups and the introduction of more stable linker systems [19] [20].

Contemporary synthetic approaches to nitrogen mustard-sugar conjugates have benefited from advances in modern organic synthesis methodology, including the use of enzyme-catalyzed reactions, microwave-assisted synthesis, and continuous flow chemistry [19] [20] [21]. These modern techniques have enabled the preparation of Degranol analogs with improved purity and yield while reducing the environmental impact of the synthetic process [20] [21]. The development of quality-by-design approaches has further enhanced the reproducibility and scalability of these synthetic methods, facilitating the translation of research discoveries into clinically viable therapeutic agents [22].

The evolution of analytical methods has also played a crucial role in advancing the synthetic chemistry of Degranol and related compounds, with modern techniques such as high-resolution mass spectrometry, two-dimensional nuclear magnetic resonance spectroscopy, and advanced chromatographic methods enabling more precise characterization of synthetic intermediates and final products [4] [23]. These analytical advances have been particularly important for ensuring the stereochemical integrity of sugar-based nitrogen mustard derivatives, where the retention of the natural sugar configuration is essential for optimal biological activity [24] [25].

| Synthetic Era | Key Developments | Representative Compounds | Yield Improvements |

|---|---|---|---|

| 1950s-1960s | Initial nitrogen mustard-sugar conjugates [2] [4] | Degranol, Mannogranol [3] | 15-25% |

| 1970s-1980s | Improved protecting group strategies [14] | Cyclophosphamide derivatives [18] | 35-45% |

| 1990s-2000s | Enzyme-catalyzed synthesis [19] | Modern sugar esters [20] | 65-85% |

| 2010s-Present | Continuous flow and microwave methods [21] | Novel nitrogen mustard conjugates [21] | 85-95% |

Purity

Exact Mass

Appearance

Storage

UNII

MeSH Pharmacological Classification

Wikipedia

Dates

2: Demidova NS, Goncharova SA, Shiriaeva OA, Konovalova NP. [Sensitivity to chemotherapeutic preparations of anthracycline-resistant strains of murine leukemia P388]. Eksp Onkol. 1989;11(1):65-8. Russian. PubMed PMID: 2924713.

3: Mózsik G, Garamszegi M, Jávor T, Nagy L, Sütö G, Vincze A. A pharmacological approach to cellular mechanisms of PGI2-induced gastric cytoprotection on ethanol-induced gastric mucosal damage in rats. Acta Physiol Hung. 1989;73(2-3):207-11. PubMed PMID: 2512766.

4: Minker E, Blazso G. The effect of alkylating agents on the synaptic transmission in the frog's isolated sympathetic ganglion. Eur J Drug Metab Pharmacokinet. 1987 Oct-Dec;12(4):291-3. PubMed PMID: 2835242.

5: Suleĭmanova DG, Kuleshov NP. [Spontaneous and induced chromosome instability in patients with fragile X syndrome]. Genetika. 1987 Mar;23(3):504-9. Russian. PubMed PMID: 3569895.

6: Davydov VF, Kuzin VB. [Action of cyclophosphane and degranol on the T- and B-lymphocyte populations in the lymph nodes when administered endolymphatically]. Farmakol Toksikol. 1986 Mar-Apr;49(2):31-5. Russian. PubMed PMID: 3486778.

7: Goncharova SA, Shevtsova VN, Demidova NS, Konovalova NP. [Changes in the chemotherapy sensitivity of leukemia L1210 cells during the development of diazan resistance]. Eksp Onkol. 1985;7(3):56-9. Russian. PubMed PMID: 4017934.

8: Morozova EO. [Effect of cyclophosphane, chlorbutin and degranol on protein biosynthesis in the lymphocytes of donors and chronic lympholeukemia patients in vitro]. Eksp Onkol. 1985;7(1):52-5. Russian. PubMed PMID: 3979341.

9: Shcheglova EG, Chebotarev AN. [Correlation of the sister chromatid exchange level with chromosome aberrations induced by chemical mutagens in vivo]. Biull Eksp Biol Med. 1983 Dec;96(12):67-9. Russian. PubMed PMID: 6419793.

10: Selezneva TG, Shatalina IG, Chebotarev AN. [Relation of the effectiveness of inducing sister chromatid exchanges to the chemical structure of the mutagen]. Genetika. 1982 Feb;18(2):269-74. Russian. PubMed PMID: 7199497.

11: Kerpel-Fronius S. Hungarian anticancer drugs (antineoplastics). Ther Hung. 1982;30(3):110-21. Review. PubMed PMID: 6095482.

12: Blazsó G, Minker E. [Alkylation of ganglionic cholinergic receptors with haloalkyl amines]. Acta Pharm Hung. 1980 May;50(3):137-44. Hungarian. PubMed PMID: 7270180.

13: Ermolaeva NV, Vodolazskaia NA. [Interrelationship between the level of nuclear chromatin breakdown and drop in thymus ATP concentration in rats following gamma irradiation, degranol and hydrocortisone administration]. Radiobiologiia. 1980 Mar-Apr;20(2):169-73. Russian. PubMed PMID: 7403443.

14: Cava E, Marsan C, Accard JL, Babo P, Lemaire G. [Cytologic changes in pleural neoplastic effusions treated by local chemotherapy (author's transl)]. Arch Anat Cytol Pathol. 1980;28(6):350-4. French. PubMed PMID: 7458425.

15: Mihály A, Pór I, Bencze G, Csillik B. Effects of perineurally applied cytostatic, cytotoxic and chelating agents upon peripheral and central processes of primary nociceptive neurons. Z Mikrosk Anat Forsch. 1980;94(3):531-44. PubMed PMID: 6255694.

16: Soots A, Häyry P. Prolongation of rat cardiac allograft survival by donor pretreatment. Screening of antineoplastic drugs. Transplantation. 1978 May;25(5):259-64. PubMed PMID: 349802.

17: Karaivanova MKh. [Antitumor activity of cytostatics on a newly transplanted tumor in mice, myosarcoma ISM]. Eksp Med Morfol. 1978;17(2):72-5. Bulgarian. PubMed PMID: 658001.

18: Ermolaeva NV, Vodolazskaia NA, Beliaeva NIu. [Population of lymphoid tissue cells reacting to irradiation, exposure to degranol and hydrocortisone by DNP degradation]. Radiobiologiia. 1976 Jul-Aug;16(4):609-12. Russian. PubMed PMID: 996255.

19: Stachecki B, Kotelba-Witkowska B, Chmiel J. [Effect of cytostatic drugs on the metabolism of incubated human blood platelets]. Acta Haematol Pol. 1976;7(1):41-8. Polish. PubMed PMID: 1251675.

20: Pályi I. Mechanisms of spontaneous and induced heteroploidization and polyploidization. Acta Morphol Acad Sci Hung. 1976;24(4):307-15. PubMed PMID: 1036427.